molecular formula C16H10F17N B15248766 Benzenamine, 4-(heptadecafluorooctyl)-N,N-dimethyl- CAS No. 80791-09-9

Benzenamine, 4-(heptadecafluorooctyl)-N,N-dimethyl-

Katalognummer: B15248766
CAS-Nummer: 80791-09-9
Molekulargewicht: 539.23 g/mol
InChI-Schlüssel: CSDRFIOFQKNRSL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzenamine, 4-(heptadecafluorooctyl)-N,N-dimethyl- is a fluorinated aromatic amine with the chemical formula C14H6F17N. This compound is known for its unique properties due to the presence of a perfluorinated alkyl chain attached to the benzene ring. The compound is used in various scientific and industrial applications, particularly where the unique properties of fluorinated compounds are beneficial .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 4-(heptadecafluorooctyl)-N,N-dimethyl- typically involves the nucleophilic aromatic substitution reaction. The process begins with the preparation of the fluorinated alkyl chain, which is then attached to the benzene ring through a series of reactions. The reaction conditions often require the use of strong bases and high temperatures to facilitate the substitution .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Benzenamine, 4-(heptadecafluorooctyl)-N,N-dimethyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzenes, nitrobenzenes, and aminobenzenes, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Benzenamine, 4-(heptadecafluorooctyl)-N,N-dimethyl- has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Benzenamine, 4-(heptadecafluorooctyl)-N,N-dimethyl- involves its interaction with various molecular targets. The perfluorinated alkyl chain imparts unique properties such as increased hydrophobicity and chemical stability. These properties enable the compound to interact with specific molecular pathways, potentially altering their function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Benzenamine, 4-(heptadecafluorooctyl)-N,N-dimethyl- is unique due to the presence of the heptadecafluorooctyl group, which imparts distinct physicochemical properties. These properties include increased hydrophobicity, chemical resistance, and stability, making it suitable for specialized applications where these characteristics are advantageous .

Eigenschaften

CAS-Nummer

80791-09-9

Molekularformel

C16H10F17N

Molekulargewicht

539.23 g/mol

IUPAC-Name

4-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)-N,N-dimethylaniline

InChI

InChI=1S/C16H10F17N/c1-34(2)8-5-3-7(4-6-8)9(17,18)10(19,20)11(21,22)12(23,24)13(25,26)14(27,28)15(29,30)16(31,32)33/h3-6H,1-2H3

InChI-Schlüssel

CSDRFIOFQKNRSL-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C1=CC=C(C=C1)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.